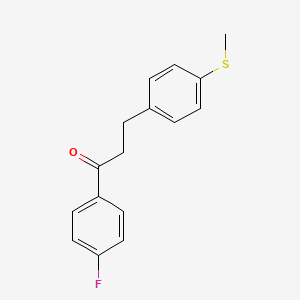

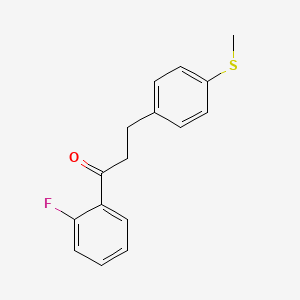

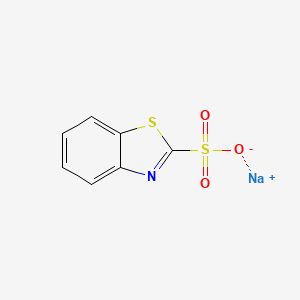

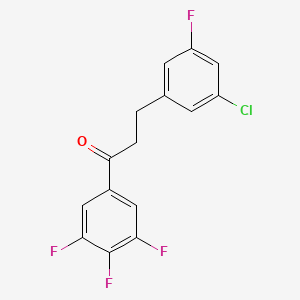

3-(3-Chloro-5-fluorophenyl)-3',4',5'-trifluoropropiophenone

Übersicht

Beschreibung

The compound 3-(3-Chloro-5-fluorophenyl)-3',4',5'-trifluoropropiophenone is a fluorinated organic molecule that is likely to possess unique physical and chemical properties due to the presence of multiple fluorine atoms. The presence of both chloro and fluoro substituents on the aromatic ring can significantly affect the electronic distribution, reactivity, and potential applications of the compound, such as in material science or pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves multi-step reactions, starting from simpler aromatic systems. For example, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves a series of reactions starting from 4-chloro-2-fluoroanisole, with subsequent treatments leading to the desired product with a total yield of 63.5% . Although the target molecule is different, similar synthetic strategies may be employed for the synthesis of 3-(3-Chloro-5-fluorophenyl)-3',4',5'-trifluoropropiophenone, such as halogenation, oxidation, and the use of Grignard reagents.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often studied using vibrational spectroscopy techniques, such as Fourier Transform-Infrared and Fourier Transform-Raman spectroscopy . These techniques can provide insights into the substituent effects on the aniline structure and the vibrational spectra. Theoretical computations, including density functional theory, can also be used to predict the molecular structure, hyperconjugation interactions, and HOMO-LUMO energy gap .

Chemical Reactions Analysis

Fluorinated compounds can undergo various nucleophilic reactions, as demonstrated by the synthesis and reactions of 3-chloro-2-fluorobut-2-en-4-olide . This compound, which is structurally different but shares some reactivity due to the presence of halogens and fluorine, undergoes conjugate addition with hard nucleophiles and vinylic halogen displacement with soft phosphorus nucleophiles . These types of reactions could potentially be relevant to the chemical behavior of 3-(3-Chloro-5-fluorophenyl)-3',4',5'-trifluoropropiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For instance, polyimides based on fluorinated diamine monomers exhibit high thermal stability, good mechanical properties, low moisture absorption, and low dielectric constants . These properties are indicative of the potential characteristics of 3-(3-Chloro-5-fluorophenyl)-3',4',5'-trifluoropropiophenone, suggesting that it may have applications in areas requiring materials with high stability and specific electronic properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Polymers

3-(3-Chloro-5-fluorophenyl)-3',4',5'-trifluoropropiophenone and its derivatives have been utilized in the synthesis of novel polymers. For instance, poly(arylene ether)s with substituted pentaphenylene moieties were synthesized for their high thermal stability and solubility in a wide range of organic solvents. These polymers exhibit ultrahigh glass-transition temperature values up to 334 °C and outstanding thermal stability up to 671 °C, making them suitable for applications requiring high thermal resistance. The polymers' solubility in various solvents and their ability to form transparent, flexible films suggest potential applications in optical materials and coatings (Liaw et al., 2007).

Optical and Dielectric Properties

The impact of internal linkage groups of fluorinated diamine, including compounds structurally related to 3-(3-Chloro-5-fluorophenyl)-3',4',5'-trifluoropropiophenone, on the optical and dielectric properties of polyimide thin films has been investigated. The research indicates that the CF3 group and the ether group on the diamine can significantly affect the color intensity and thermal stability of the resulting polyimides. These findings have implications for the development of materials with specific optical and dielectric properties, potentially useful in electronic and photonic applications (Jang et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it would be important to handle it with appropriate safety precautions to avoid exposure.

Zukünftige Richtungen

Future research on this compound could involve further exploration of its properties, potential uses, and methods of synthesis. This could include studies to determine its potential as a drug, its reactivity in various chemical reactions, and others.

Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more detailed and specific analysis, further research and experimentation would be needed. Also, please note that the synthesis and handling of such compounds should only be done by trained professionals in a controlled laboratory environment. Always follow all relevant safety protocols when working with chemicals.

Eigenschaften

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF4O/c16-10-3-8(4-11(17)7-10)1-2-14(21)9-5-12(18)15(20)13(19)6-9/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUOTOUHRPWTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644980 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-5-fluorophenyl)-3',4',5'-trifluoropropiophenone | |

CAS RN |

898751-56-9 | |

| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.